Valoron

Description

Properties

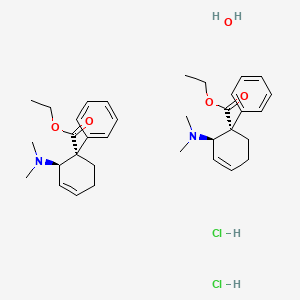

IUPAC Name |

ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H23NO2.2ClH.H2O/c2*1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;;;/h2*5-8,10-12,15H,4,9,13H2,1-3H3;2*1H;1H2/t2*15-,17+;;;/m11.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYVWQHDUOALSV-UMJMSJQKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CCC=C[C@H]1N(C)C)C2=CC=CC=C2.CCOC(=O)[C@@]1(CCC=C[C@H]1N(C)C)C2=CC=CC=C2.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180262 | |

| Record name | Tilidine hydrochloride hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255733-17-6 | |

| Record name | Tilidine hydrochloride hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0255733176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilidine hydrochloride hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-trans-2-dimethylamino-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILIDINE HYDROCHLORIDE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y757T3419R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Valoron (Tilidine) in Neuropathic Pain Models: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment strategies often provide inadequate relief and are associated with a range of side effects. Valoron, a formulation containing the prodrug tilidine and the opioid antagonist naloxone, is primarily recognized for its potent analgesic effects in nociceptive pain. This technical guide delves into the multifaceted mechanism of action of Valoron's active metabolite, nortilidine (B1222713), and its potential therapeutic relevance in preclinical models of neuropathic pain. While direct experimental data on tilidine in these models is limited, this document extrapolates from the known pharmacology of nortilidine to build a comprehensive overview of its putative action. Nortilidine's primary mechanism is agonism at the mu-opioid receptor (MOR).[1][2] However, emerging evidence points to a broader pharmacological profile, including N-methyl-D-aspartate (NMDA) receptor antagonism and dopamine (B1211576) reuptake inhibition, which are highly relevant to the underlying pathophysiology of neuropathic pain.[3] This guide will detail these mechanisms, present relevant experimental protocols for assessing neuropathic pain in animal models, and provide visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action of Valoron (Tilidine)

Tilidine itself is a prodrug with weak opioid activity.[4][5] Following oral administration, it undergoes rapid and extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, to its active metabolites, nortilidine and bisnortilidine.[1][5][6][7] Nortilidine is the principal mediator of tilidine's analgesic effects.[1]

Opioidergic Pathway

The primary and most well-established mechanism of action for nortilidine is its potent agonism at the mu-opioid receptor (MOR).[2] Binding of nortilidine to MORs, which are G-protein coupled receptors located in the central and peripheral nervous systems, initiates a cascade of intracellular events.[1][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Consequently, there is an inhibition of the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline.[1] Furthermore, MOR activation causes neuronal hyperpolarization through the opening of potassium channels and the inhibition of calcium channels, which reduces neuronal excitability and diminishes the transmission of pain signals.[1] The analgesic effects of tilidine are completely antagonized by the opioid antagonist naloxone, confirming the critical role of the opioid system.[4]

Putative Mechanisms in Neuropathic Pain

Beyond its opioid activity, nortilidine possesses pharmacological properties that suggest a potential role in mitigating neuropathic pain through non-opioid pathways.

Central sensitization, a key mechanism in the development and maintenance of neuropathic pain, is heavily dependent on the activation of N-methyl-D-aspartate (NMDA) receptors in the spinal cord.[8] The (1R,2S)-isomer of nortilidine has been reported to exhibit NMDA receptor antagonist activity.[3] By blocking NMDA receptors, nortilidine could potentially attenuate the hyperexcitability of dorsal horn neurons, thereby reducing the amplification of pain signals that characterizes neuropathic pain states.[8][9]

Descending inhibitory pain pathways, which involve the release of monoamines such as serotonin, noradrenaline, and dopamine in the spinal cord, play a crucial role in endogenous analgesia.[10][11] Nortilidine has been shown to act as a dopamine reuptake inhibitor.[3] By increasing the synaptic availability of dopamine, nortilidine may enhance the activity of these descending inhibitory pathways, contributing to an overall analgesic effect in neuropathic pain conditions. The inhibition of monoamine reuptake is a well-established mechanism for several classes of drugs used to treat neuropathic pain.[10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways potentially modulated by nortilidine and a typical experimental workflow for evaluating analgesics in a preclinical neuropathic pain model.

Caption: Putative signaling pathways of nortilidine in neuropathic pain.

Caption: General experimental workflow for preclinical neuropathic pain studies.

Preclinical Neuropathic Pain Models and Experimental Protocols

Several well-established animal models are utilized to mimic the symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral nerve injury that produces robust and long-lasting neuropathic pain behaviors.

-

Experimental Protocol:

-

Anesthesia: The rodent (typically a rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with approximately 1 mm spacing between them. The ligatures are tightened until a brief twitch in the innervated musculature is observed.

-

Wound Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited period that does not interfere with the study endpoints. Pain behaviors typically develop within a few days and persist for several weeks.

-

Spared Nerve Injury (SNI) Model

The SNI model is another peripheral nerve injury model that results in a very robust and reproducible neuropathic pain phenotype.

-

Experimental Protocol:

-

Anesthesia: The animal is anesthetized as described for the CCI model.

-

Surgical Procedure: The sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are tightly ligated with a silk suture and transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.

-

Wound Closure and Post-operative Care: The wound is closed in layers, and post-operative care is provided as in the CCI model.

-

Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model

This model is used to study painful diabetic neuropathy, a common complication of diabetes.

-

Experimental Protocol:

-

Induction of Diabetes: Rats or mice are given a single intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.

-

Confirmation of Diabetes: Blood glucose levels are monitored, and animals with sustained hyperglycemia (typically >250 mg/dL) are considered diabetic and included in the study.

-

Development of Neuropathy: Painful neuropathy, characterized by mechanical allodynia and thermal hyperalgesia, typically develops over several weeks following the induction of diabetes.

-

Behavioral Assays for Neuropathic Pain

The efficacy of analgesic compounds in these models is assessed using behavioral tests that quantify sensory thresholds.

Von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

-

Experimental Protocol:

-

Acclimatization: The animal is placed in a transparent plastic chamber on an elevated mesh floor and allowed to acclimatize.

-

Stimulation: A series of calibrated von Frey filaments, which exert a known force, are applied to the plantar surface of the hind paw.

-

Threshold Determination: The "up-down" method is often used to determine the 50% paw withdrawal threshold. The response (paw withdrawal) or lack thereof to a filament determines whether the next filament applied will be of lesser or greater force. The pattern of responses is used to calculate the withdrawal threshold in grams. An electronic von Frey apparatus can also be used to apply a gradually increasing force until the paw is withdrawn.

-

Hargreaves Test for Thermal Hyperalgesia

This test measures the latency of paw withdrawal from a radiant heat source.

-

Experimental Protocol:

-

Acclimatization: The animal is placed in a plastic chamber on a glass floor and allowed to acclimatize.

-

Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.

-

Latency Measurement: The time taken for the animal to withdraw its paw from the heat source is recorded as the paw withdrawal latency. A cut-off time is set to prevent tissue damage.

-

Quantitative Data Summary

As of the current literature review, there is a paucity of published studies providing specific quantitative data on the effects of Valoron (Tilidine) or nortilidine in the aforementioned preclinical models of neuropathic pain. The tables below are structured to present such data once it becomes available. For illustrative purposes, typical data for a standard-of-care compound, gabapentin, is often reported in these models, showing a significant increase in paw withdrawal thresholds and latencies compared to vehicle-treated animals.

Table 1: Effect of Valoron (Tilidine) on Mechanical Allodynia in Neuropathic Pain Models (Hypothetical)

| Model | Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |

| CCI | Vehicle | - | Data Not Available | - |

| Valoron | TBD | Data Not Available | TBD | |

| Positive Control (e.g., Gabapentin) | TBD | Data Not Available | TBD | |

| SNI | Vehicle | - | Data Not Available | - |

| Valoron | TBD | Data Not Available | TBD | |

| Positive Control (e.g., Gabapentin) | TBD | Data Not Available | TBD |

Table 2: Effect of Valoron (Tilidine) on Thermal Hyperalgesia in Neuropathic Pain Models (Hypothetical)

| Model | Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) (Mean ± SEM) | % Reversal of Hyperalgesia |

| CCI | Vehicle | - | Data Not Available | - |

| Valoron | TBD | Data Not Available | TBD | |

| Positive Control (e.g., Gabapentin) | TBD | Data Not Available | TBD | |

| STZ | Vehicle | - | Data Not Available | - |

| Valoron | TBD | Data Not Available | TBD | |

| Positive Control (e.g., Gabapentin) | TBD | Data Not Available | TBD |

TBD: To Be Determined from future studies.

Conclusion and Future Directions

Valoron, through its active metabolite nortilidine, presents a compelling, albeit largely unexplored, candidate for the management of neuropathic pain. Its primary mechanism as a mu-opioid agonist is well-documented. However, the putative dual, non-opioid mechanisms of NMDA receptor antagonism and dopamine reuptake inhibition align directly with the core pathophysiology of neuropathic pain, suggesting a potential for synergistic analgesic effects. This could translate to improved efficacy and a broader therapeutic window compared to conventional opioids.

The critical next step for the research community is to conduct rigorous preclinical studies to directly assess the efficacy of tilidine and nortilidine in validated models of neuropathic pain such as CCI, SNI, and STZ-induced neuropathy. Such studies should aim to:

-

Generate dose-response curves for the effects on mechanical allodynia and thermal hyperalgesia.

-

Utilize specific antagonists to dissect the relative contributions of the opioid, NMDA, and dopaminergic systems to the observed analgesic effects.

-

Investigate the impact on molecular markers of central sensitization in the spinal cord.

The data generated from these studies will be invaluable for validating the therapeutic hypothesis presented in this guide and will provide a solid foundation for the design of future clinical trials of Valoron in patients with neuropathic pain.

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]

- 4. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]

- 5. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways [mdpi.com]

- 6. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Behavioral testing in rodent models of orofacial neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Dance: A Technical Guide to the Interaction of Tilidine and Naloxone with Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of tilidine and naloxone (B1662785) represents a strategic approach in analgesic therapy, aiming to provide effective pain relief while mitigating the risk of misuse. Tilidine, a prodrug, is metabolized into its active form, nortilidine (B1222713), a potent agonist of the µ-opioid receptor (MOR). This agonism is the primary mechanism for its analgesic effects. Conversely, naloxone is a non-selective opioid receptor antagonist with a high affinity for the MOR. The formulation's ingenuity lies in the pharmacokinetic properties of naloxone; when administered orally, it undergoes extensive first-pass metabolism, rendering it largely inactive systemically. However, should the formulation be tampered with for intravenous abuse, naloxone's bioavailability increases significantly, antagonizing the effects of nortilidine and precipitating withdrawal in opioid-dependent individuals. This guide provides an in-depth technical examination of the molecular interactions, signaling pathways, and experimental evaluation of the tilidine and naloxone combination at opioid receptors.

Quantitative Data: Receptor Binding and Functional Activity

The interaction of tilidine, its metabolites (nortilidine and bisnortilidine), and naloxone with opioid receptors has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of their binding affinities and functional potencies.

| Compound | Receptor Subtype | Assay Type | Value | Unit | Reference(s) |

| Tilidine | µ (MOR) | cAMP Accumulation Inhibition | 11 | µM (IC₅₀) | [1] |

| δ (DOR) | cAMP Accumulation Inhibition | >100 | µM (IC₅₀) | [1] | |

| κ (KOR) | cAMP Accumulation Inhibition | >100 | µM (IC₅₀) | [1] | |

| Nortilidine | µ (MOR) | cAMP Accumulation Inhibition | 110 | nM (IC₅₀) | [1] |

| δ (DOR) | cAMP Accumulation Inhibition | >100 | µM (IC₅₀) | [1] | |

| κ (KOR) | cAMP Accumulation Inhibition | >100 | µM (IC₅₀) | [1] | |

| Bisnortilidine (B1196192) | Opioid Receptors | Radioreceptor Assay | Affinity Demonstrated | - | [2] |

| Naloxone | µ (MOR) | Radioligand Binding | ~1-2 | nM (Ki) | [3] |

| δ (DOR) | Radioligand Binding | ~10-20 | nM (Ki) | [4] | |

| κ (KOR) | Radioligand Binding | ~15-30 | nM (Ki) | [4] |

Note: IC₅₀ values from cAMP assays reflect functional potency, while Ki values from radioligand binding assays represent binding affinity. Data for bisnortilidine is qualitative, indicating affinity without precise quantitative values.

Signaling Pathways

The effects of tilidine (via nortilidine) and naloxone are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascades involved are the G-protein pathway, responsible for the analgesic effects, and the β-arrestin pathway, which is implicated in some of the adverse effects and tolerance development.

G-Protein Signaling Pathway

Activation of the µ-opioid receptor by an agonist like nortilidine initiates a cascade of intracellular events, primarily through the inhibitory G-protein, Gi/o.

Caption: G-Protein signaling cascade initiated by µ-opioid receptor agonism.

β-Arrestin Signaling Pathway

Prolonged or high-intensity receptor activation can lead to the recruitment of β-arrestin, which desensitizes the G-protein signaling and can initiate its own signaling cascades, potentially contributing to side effects like respiratory depression and tolerance.

Caption: β-Arrestin recruitment and downstream signaling following MOR activation.

Experimental Protocols

The characterization of tilidine, naloxone, and their effects on opioid receptors relies on a suite of well-established in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds (tilidine, nortilidine, naloxone) for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).

-

Test compounds (tilidine, nortilidine, naloxone) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of unlabeled naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the G-protein signaling pathway.

Objective: To determine the potency (IC₅₀ or EC₅₀) and efficacy of tilidine and nortilidine in inhibiting adenylyl cyclase activity via the µ-opioid receptor.

Materials:

-

Cells expressing the µ-opioid receptor (e.g., CHO-K1 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compounds (tilidine, nortilidine) at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of the test compound.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC₅₀ for agonists (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, providing insights into the potential for receptor desensitization and biased agonism.

Objective: To quantify the potency and efficacy of nortilidine in promoting the recruitment of β-arrestin to the µ-opioid receptor.

Materials:

-

Cell line engineered to express the µ-opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-arrestin assay).

-

Test compound (nortilidine) at various concentrations.

-

Substrate for the reporter enzyme.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the engineered cells in a 96-well plate.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes at 37°C).

-

Detection: Add the enzyme substrate and measure the resulting chemiluminescent signal using a luminometer. The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Plot the luminescent signal against the logarithm of the test compound concentration. Determine the EC₅₀ (the concentration that produces 50% of the maximal response) using non-linear regression.

Experimental Workflow

A comprehensive evaluation of an opioid agonist-antagonist combination like tilidine/naloxone involves a multi-step workflow, progressing from in vitro characterization to in vivo assessment.

Caption: A typical experimental workflow for the evaluation of an opioid agonist/antagonist combination.

Conclusion

The tilidine and naloxone combination product is a rationally designed analgesic that leverages fundamental principles of opioid pharmacology and pharmacokinetics. A thorough understanding of the distinct interactions of tilidine's active metabolite, nortilidine, and the antagonist, naloxone, with opioid receptors is paramount for the development of safer and more effective pain therapeutics. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of such combination therapies, ultimately contributing to the advancement of pain management and the mitigation of opioid-related risks.

References

The Tilidine Scaffold: A Comprehensive Technical Guide to a Prodrug and its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilidine is a synthetic opioid analgesic that has been utilized for the management of moderate to severe pain. It occupies a unique position in pharmacology as a prodrug, meaning it is biologically inactive until metabolized in the body into its active forms. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacology of Tilidine and its principal active metabolites, nortilidine (B1222713) and bisnortilidine. While the development of truly "novel" Tilidine derivatives with significant structural modifications appears limited in publicly accessible scientific literature, a thorough understanding of the parent compound and its metabolites is crucial for researchers in the field of analgesic drug development. This document will detail the synthetic pathways, experimental protocols for analysis, and the quantitative pharmacological data that define the activity of these compounds.

Metabolic Activation and Signaling Pathway

Tilidine's analgesic effects are primarily mediated by its metabolites, which act as agonists at the μ-opioid receptor (MOR). As a prodrug, Tilidine itself has weak affinity for opioid receptors.[1] Following administration, it undergoes extensive first-pass metabolism in the liver, where it is N-demethylated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, to form the active metabolite, nortilidine. Nortilidine is subsequently metabolized to another active metabolite, bisnortilidine.[2] Nortilidine is a potent MOR agonist and is largely responsible for the therapeutic effects of Tilidine.[3] The activation of the MOR by these metabolites leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels, ultimately leading to a reduction in neuronal excitability and the perception of pain.

Synthesis and Manufacturing

The synthesis of Tilidine is a well-established process. A common method involves a Diels-Alder reaction between 1-(N,N-dimethylamino)-1,3-butadiene and ethyl atropate. This reaction yields a mixture of isomers, from which the active trans-isomers are separated.

Experimental Protocol: Synthesis of Tilidine

Materials:

-

1-(N,N-dimethylamino)-1,3-butadiene

-

Ethyl atropate

-

Toluene (solvent)

-

Hydrochloric acid (for salt formation)

-

Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)

Procedure:

-

Diels-Alder Reaction: 1-(N,N-dimethylamino)-1,3-butadiene and ethyl atropate are reacted in a suitable solvent, such as toluene, under reflux conditions. This cycloaddition reaction forms the cyclohexene (B86901) ring structure of Tilidine.

-

Isomer Separation: The reaction produces a mixture of cis and trans isomers. The desired trans-isomers, which possess the analgesic activity, are separated from the inactive cis-isomers. This can be achieved through fractional crystallization or chromatographic techniques.

-

Salt Formation: The isolated trans-Tilidine base is then typically converted to a hydrochloride salt by treatment with hydrochloric acid to improve its stability and water solubility for pharmaceutical formulation.

-

Purification: The final product is purified by recrystallization to achieve the desired purity for pharmaceutical use.

Pharmacological Data

The pharmacological activity of Tilidine and its metabolites is summarized in the tables below. The data highlights the significant increase in potency upon metabolic activation.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) | Assay Type |

| Tilidine | μ-opioid | >10,000 | 11,000[3] | cAMP accumulation inhibition[3] |

| Nortilidine | μ-opioid | 96 | 110[3] | cAMP accumulation inhibition[3] |

| Bisnortilidine | μ-opioid | 150 | Not widely reported | Not widely reported |

Table 2: Pharmacokinetic Properties

| Compound | Bioavailability (Oral) | Half-life (t1/2) | Cmax (after 50mg oral Tilidine) | Tmax (after 50mg oral Tilidine) |

| Tilidine | ~6%[2] | 2-3 hours | 22.28 - 24.95 ng/mL[4] | ~0.5 - 1 hour[4] |

| Nortilidine | ~99% (from Tilidine)[2] | 3-5 hours[1] | 92.78 - 100.73 ng/mL[4] | ~1 - 2 hours[4] |

Experimental Protocols for Analysis

The quantification of Tilidine and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard analytical method.

Protocol: Quantification of Tilidine and Metabolites in Plasma

1. Sample Preparation:

-

A plasma sample (e.g., 100 µL) is mixed with an internal standard solution.

-

Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to separate the precipitated proteins.

-

The supernatant is collected for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography: The prepared sample is injected onto a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile) is used to separate Tilidine, nortilidine, and bisnortilidine.

-

Mass Spectrometry: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each compound and the internal standard to ensure selectivity and sensitivity.

3. Data Analysis:

-

Calibration curves are generated using known concentrations of the analytes.

-

The concentrations of Tilidine and its metabolites in the plasma samples are determined by interpolating their peak area ratios to the internal standard on the calibration curve.

Structure-Activity Relationship (SAR)

The SAR of Tilidine is a clear example of the prodrug concept.

The key structural feature for the activity of Tilidine lies in the N,N-dimethylamino group. The parent molecule, with two methyl groups on the nitrogen, exhibits poor binding to the μ-opioid receptor. However, the removal of one methyl group to form nortilidine dramatically increases the affinity for the receptor, leading to a potent analgesic effect. This highlights the critical role of the N-demethylation in the bioactivation of Tilidine.

Conclusion and Future Perspectives

Tilidine serves as a classic example of a successful prodrug strategy in analgesic development. Its clinical efficacy is entirely dependent on its metabolic conversion to the active metabolites, nortilidine and bisnortilidine. While the current body of scientific literature does not indicate significant exploration into novel, structurally distinct Tilidine derivatives, the foundational knowledge of its synthesis, metabolism, and pharmacology provides a solid basis for future research.

Potential avenues for the development of novel Tilidine derivatives could include:

-

Modifications to the cyclohexene ring: To alter potency, selectivity, and pharmacokinetic properties.

-

Ester modifications: To influence the rate of hydrolysis and duration of action.

-

Bioisosteric replacement of the dimethylamino group: To potentially discover new analogs with different metabolic profiles or receptor interactions.

A deeper understanding of the structure-activity relationships of the Tilidine scaffold could pave the way for the design of new analgesics with improved therapeutic profiles, such as enhanced safety, reduced side effects, and lower abuse potential. Further research in this area is warranted to explore the full potential of this chemical class.

References

- 1. Tilidine - Wikipedia [en.wikipedia.org]

- 2. Sequential first-pass metabolism of nortilidine: the active metabolite of the synthetic opioid drug tilidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of tilidine and nortilidine on cloned opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability investigation of a new tilidine/naloxone liquid formulation compared to a reference formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Valoron's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding characteristics of Valoron, focusing on its active components, the prodrug tilidine and its pharmacologically active metabolite, nortilidine (B1222713). The primary analgesic effects of Valoron are mediated by nortilidine's interaction with the µ-opioid receptor (MOR). This document summarizes the quantitative binding affinity data, details the experimental protocols used for characterization, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

Tilidine is a synthetic opioid analgesic that undergoes rapid N-demethylation in the liver and gut to form its active metabolite, nortilidine. It is this metabolite, nortilidine, that functions as a potent and selective agonist at the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. In vitro studies confirm that nortilidine is significantly more potent than its parent compound, tilidine, and displays high selectivity for the µ-opioid receptor over other opioid receptor subtypes. This guide collates the available binding data and outlines the standard methodologies for its determination.

Binding Affinity Profile of Tilidine and Nortilidine

A key study measured the agonist activity of tilidine and nortilidine by observing the inhibition of forskolin-induced cAMP accumulation in CHO-K1 cells stably expressing the human µ-opioid receptor. This functional assay demonstrates that nortilidine is a potent MOR agonist, approximately 100-fold more potent than tilidine, and confirms its selectivity, as no significant agonist activity was observed at δ (DOP) or κ (KOP) opioid receptors.[1]

| Compound | Receptor | Assay Type | Measured Value (IC50) | Cell Line | Reference |

| Nortilidine | Human µ-opioid (MOP) | cAMP Accumulation Inhibition | 110 nM | CHO-K1 | [1][2] |

| Tilidine | Human µ-opioid (MOP) | cAMP Accumulation Inhibition | 11 µM (11,000 nM) | CHO-K1 | [1] |

| Nortilidine | δ-opioid (DOP) / κ-opioid (KOP) | cAMP Accumulation Inhibition | No agonist effect up to 100 µM | CHO-K1 | [1] |

| Tilidine | δ-opioid (DOP) / κ-opioid (KOP) | cAMP Accumulation Inhibition | No agonist effect up to 100 µM | CHO-K1 | [1] |

Table 1: Functional Potency of Tilidine and Nortilidine at Human Opioid Receptors.

Signaling and Experimental Visualizations

µ-Opioid Receptor Signaling Pathway

Nortilidine's binding to the µ-opioid receptor initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of ion channel activity, which collectively contribute to the analgesic effect.

References

Early-Stage Research on Tilidine for Chronic Inflammatory Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Tilidine is a synthetic opioid analgesic that acts as a prodrug, rapidly metabolizing into its active form, nortilidine (B1222713). Nortilidine is a potent agonist for the mu (µ)-opioid receptor, which is the primary mechanism for its analgesic effects. While tilidine is clinically established for the management of moderate to severe pain, its specific role and efficacy in chronic inflammatory pain at the early-stage, preclinical level are not well-documented in publicly available research. This technical guide synthesizes the known pharmacology of tilidine, extrapolates its potential anti-inflammatory mechanisms based on the function of µ-opioid receptors, and provides detailed experimental protocols for assessing its efficacy in validated preclinical models of inflammatory pain. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of tilidine for chronic inflammatory pain.

Introduction: Tilidine and the Unmet Need in Chronic Inflammatory Pain

Chronic inflammatory pain, a hallmark of conditions such as rheumatoid arthritis and inflammatory bowel disease, remains a significant therapeutic challenge. Current treatments, including non-steroidal anti-inflammatory drugs (NSAIDs) and biologic agents, have limitations related to efficacy, side effects, and cost. Opioid analgesics are potent pain relievers, but their use in chronic conditions is often limited by adverse effects and the potential for tolerance and dependence.

Tilidine, as a prodrug of the µ-opioid receptor agonist nortilidine, presents a potential therapeutic option.[1][2] The activation of µ-opioid receptors is known to not only modulate pain perception in the central nervous system but also to exert immunomodulatory effects in the periphery. This dual action suggests that tilidine could potentially offer both symptomatic pain relief and a degree of anti-inflammatory activity. However, a notable gap exists in the scientific literature regarding preclinical studies specifically investigating the effects of tilidine or nortilidine in animal models of chronic inflammatory pain. This guide aims to bridge this gap by providing a comprehensive overview of the foundational knowledge and experimental frameworks necessary to initiate such research.

Mechanism of Action: The Role of the Mu-Opioid Receptor in Inflammation

Tilidine itself has weak opioid activity and is converted in the liver to its active metabolite, nortilidine.[1] Nortilidine is a selective agonist of the µ-opioid receptor.[3] The analgesic effects of nortilidine are mediated by the activation of these receptors in the central and peripheral nervous systems, leading to a reduction in the transmission of pain signals.[1]

Beyond its role in nociception, the µ-opioid receptor is also expressed on various immune cells, including T-lymphocytes and macrophages. Activation of these peripheral µ-opioid receptors can modulate inflammatory responses. Preclinical studies with other µ-opioid agonists have demonstrated a reduction in the production of pro-inflammatory cytokines and a decrease in immune cell proliferation, suggesting a direct anti-inflammatory effect.[1][4] Therefore, it is hypothesized that nortilidine, through its action on µ-opioid receptors, may similarly attenuate the inflammatory cascade in chronic inflammatory conditions.

Signaling Pathway of Mu-Opioid Receptor Activation

The binding of an agonist, such as nortilidine, to the µ-opioid receptor initiates a cascade of intracellular events. The receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling pathways, including those involved in the transcription of inflammatory mediators.

Figure 1: Simplified signaling pathway of mu-opioid receptor activation by nortilidine.

Preclinical Models of Chronic Inflammatory Pain

To evaluate the potential of tilidine in chronic inflammatory pain, standardized and well-characterized animal models are essential. The following sections provide detailed protocols for two of the most widely used models: carrageenan-induced paw edema (an acute inflammatory model) and complete Freund's adjuvant-induced arthritis (a chronic inflammatory model).

Carrageenan-Induced Paw Edema

This model is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.

Objective: To assess the in vivo acute anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.

Materials:

-

Male Wistar rats or Swiss albino mice.

-

Carrageenan (Lambda, Type IV).

-

Sterile 0.9% saline.

-

Test compound (Tilidine/Nortilidine).

-

Reference drug (e.g., Indomethacin).

-

Vehicle for test and reference compounds.

-

Plethysmometer or digital calipers.

Procedure:

-

Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Reference drug, and various doses of the test compound.

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.

-

Drug Administration: Administer the vehicle, reference drug, or test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection (typically 30-60 minutes).

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal.[5]

-

Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

-

Data Analysis: Calculate the change in paw volume (ΔV) or thickness (ΔT) at each time point relative to the baseline measurement. The percentage of edema inhibition can be calculated using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Complete Freund's Adjuvant (CFA)-Induced Arthritis

The CFA-induced arthritis model in rats is a widely used model of chronic inflammation that shares many pathological features with human rheumatoid arthritis.

Objective: To evaluate the therapeutic efficacy of a test compound on chronic inflammatory pain and joint pathology in a model of established arthritis.

Materials:

-

Male Lewis or Sprague-Dawley rats.

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Test compound (Tilidine/Nortilidine).

-

Reference drug (e.g., Methotrexate, Dexamethasone).

-

Vehicle for test and reference compounds.

-

Digital calipers or plethysmometer.

-

Equipment for behavioral pain assessment (e.g., von Frey filaments, radiant heat source).

Procedure:

-

Animal Acclimatization: As described for the carrageenan model.

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the base of the tail or the plantar surface of a hind paw.[7]

-

Arthritis Development: Monitor animals daily for clinical signs of arthritis, which typically appear around day 10-12 and become fully established by day 14-21.

-

Grouping and Dosing: Once arthritis is established (e.g., on day 14), randomly assign animals to treatment groups: Vehicle control, Reference drug, and various doses of the test compound.

-

Therapeutic Treatment: Administer the assigned treatments daily for a specified duration (e.g., 7-14 days).

-

Assessment of Disease Progression:

-

Clinical Scoring: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) for erythema and swelling.

-

Paw Volume/Ankle Diameter: Measure the volume of the hind paws or the diameter of the ankle joints at regular intervals.

-

Behavioral Testing: Assess mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) to quantify pain.

-

Body Weight: Monitor body weight as an indicator of general health.

-

-

Terminal Procedures: At the end of the treatment period, animals are euthanized.

-

Histopathology: Collect ankle joints for histological analysis of inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Collect blood or tissue samples to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

-

Figure 3: Experimental workflow for the CFA-induced arthritis model.

Data Presentation and Expected Outcomes

As there is a lack of published preclinical data on tilidine in these specific inflammatory pain models, the following tables are presented with hypothetical data to illustrate how the results of such studies could be structured. The data for the reference drugs are based on typical findings in the literature.

Table 1: Effect of Tilidine on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0.85 ± 0.06 | - |

| Indomethacin | 10 | 0.42 ± 0.04 | 50.6% |

| Tilidine | 10 | 0.68 ± 0.05 | 20.0% |

| Tilidine | 30 | 0.55 ± 0.05 | 35.3% |

| Tilidine | 100 | 0.45 ± 0.04 | 47.1% |

| p < 0.05 compared to Vehicle Control |

Table 2: Effect of Tilidine on Arthritis Score and Paw Volume in CFA-Induced Arthritis in Rats (Hypothetical Data)

| Treatment Group | Dose (mg/kg/day, p.o.) | Arthritis Score (Day 21) (Mean ± SEM) | Paw Volume (mL) (Day 21) (Mean ± SEM) |

| Naive Control | - | 0.0 ± 0.0 | 1.2 ± 0.1 |

| CFA + Vehicle | - | 12.5 ± 0.8 | 2.8 ± 0.2 |

| CFA + Dexamethasone | 1 | 4.2 ± 0.5 | 1.8 ± 0.1 |

| CFA + Tilidine | 10 | 9.8 ± 0.7 | 2.4 ± 0.2 |

| CFA + Tilidine | 30 | 7.5 ± 0.6 | 2.1 ± 0.1 |

| p < 0.05 compared to CFA + Vehicle |

Table 3: Effect of Tilidine on Inflammatory Cytokine Levels in Paw Tissue of CFA-Treated Rats (Hypothetical Data)

| Treatment Group | Dose (mg/kg/day, p.o.) | TNF-α (pg/mg tissue) (Mean ± SEM) | IL-1β (pg/mg tissue) (Mean ± SEM) |

| Naive Control | - | 25 ± 4 | 15 ± 3 |

| CFA + Vehicle | - | 150 ± 12 | 120 ± 10 |

| CFA + Dexamethasone | 1 | 50 ± 6 | 40 ± 5 |

| CFA + Tilidine | 30 | 105 ± 10 | 85 ± 8 |

| *p < 0.05 compared to CFA + Vehicle |

Future Directions and Conclusion

The information presented in this guide highlights a significant opportunity for research into the potential of tilidine for the treatment of chronic inflammatory pain. While the clinical use of tilidine is well-established for general pain management, its specific anti-inflammatory properties remain largely unexplored at the preclinical level.

Future research should focus on:

-

In vivo efficacy studies: Conducting studies using the protocols outlined in this guide to generate robust data on the dose-dependent effects of tilidine and nortilidine on pain and inflammation.

-

Mechanism of action studies: Investigating the specific molecular mechanisms by which nortilidine modulates immune cell function and cytokine production in the context of inflammation. This could involve in vitro studies using immune cell cultures.

-

Safety and tolerability: Assessing the long-term safety profile of tilidine in chronic inflammatory conditions, with a particular focus on gastrointestinal effects and the potential for tolerance.

References

- 1. Tilidine - Wikipedia [en.wikipedia.org]

- 2. The opiate-like action of tilidine is mediated by metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of tilidine and nortilidine on cloned opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antinociceptive effects of tilifodiolide, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. weak opioid tilidine: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Metabolic Conversion of Tilidine to Nortilidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilidine, a synthetic opioid analgesic, functions as a prodrug, undergoing extensive first-pass metabolism to form its pharmacologically active metabolite, nortilidine (B1222713). This biotransformation is critical for its analgesic efficacy. This technical guide provides an in-depth examination of the metabolic pathway from tilidine to nortilidine, detailing the enzymatic processes, summarizing key quantitative data, outlining experimental methodologies, and visualizing the involved pathways.

Introduction

Tilidine is utilized for the management of moderate to severe pain. Its therapeutic action is primarily mediated by its active metabolite, nortilidine, which is formed through N-demethylation in the liver and gut. Understanding the intricacies of this metabolic conversion is paramount for drug development, predicting drug-drug interactions, and optimizing therapeutic outcomes. This document serves as a comprehensive resource for professionals engaged in the study of drug metabolism and pharmacology.

The Metabolic Pathway: From Prodrug to Active Metabolite

The conversion of tilidine to nortilidine is a phase I metabolic reaction, specifically an N-demethylation process. This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and intestine.

Key Enzymes Involved

The primary enzymes responsible for the N-demethylation of tilidine are:

-

Cytochrome P450 3A4 (CYP3A4)

-

Cytochrome P450 2C19 (CYP2C19)

Studies have also indicated a potential role for Cytochrome P450 2B6 (CYP2B6) in this metabolic step. Nortilidine is subsequently metabolized to the inactive bisnortilidine, a reaction also mediated by CYP3A4, CYP2C19, and CYP2B6.

Genetic Polymorphisms

Genetic variations in the genes encoding for CYP enzymes can lead to significant inter-individual differences in drug metabolism. For instance, the CYP2C19 gene exhibits polymorphisms that can result in poor, intermediate, extensive, or ultrarapid metabolizer phenotypes. These variations can influence the rate of nortilidine formation and, consequently, the analgesic response and potential for adverse effects. However, one study concluded that the CYP2C19 genotype does not have a major contribution to the metabolic elimination of tilidine.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of tilidine to nortilidine.

Table 1: Michaelis-Menten Kinetics of Tilidine N-demethylation

| Parameter | Value | Source |

| Km (Michaelis constant) | 36 ± 13 µM | |

| Vmax (Maximum reaction velocity) | 85 ± 18 nmol/mg/h |

Table 2: Pharmacokinetic Parameters of Tilidine and Nortilidine

| Parameter | Tilidine | Nortilidine | Source |

| Systemic Bioavailability | 6% | 99% | |

| Volume of Distribution | 1326 ± 477 L | 275 ± 79 L | |

| Clearance | 1198 ± 228 ml/min | 749 ± 119 ml/min | |

| Elimination Half-life | - | 3-5 hours |

Experimental Protocols

The investigation of the tilidine metabolic pathway has employed a variety of in vitro and in vivo experimental models.

In Vitro Metabolism Studies

A common in vitro approach to studying tilidine metabolism involves the following steps:

-

Incubation: Tilidine is incubated with human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19). Human liver microsomes contain a mixture of drug-metabolizing enzymes and provide a physiologically relevant environment. Recombinant enzymes allow for the investigation of the specific contribution of individual CYP isoforms.

-

Reaction Termination: The metabolic reaction is stopped at specific time points, often by the addition of a solvent like acetonitrile.

-

Quantification: The concentration of the formed metabolite, nortilidine, is quantified using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Human Studies

Pharmacokinetic studies in healthy human volunteers are crucial for understanding the clinical relevance of the metabolic pathway. A typical study design may include:

-

Drug Administration: A single oral or intravenous dose of tilidine is administered to the subjects.

-

Sample Collection: Blood and urine samples are collected at various time points over a specified period (e.g., 72 hours).

-

Inhibitor/Inducer Co-administration: To investigate the role of specific enzymes, studies may involve the co-administration of known inhibitors (e.g., ritonavir (B1064) for CYP3A4) or inducers of CYP enzymes.

-

Genotyping: Subjects may be genotyped for relevant CYP polymorphisms (e.g., CYP2C19) to assess the impact of genetic variability on metabolism.

-

Pharmacokinetic Analysis: Plasma and urine concentrations of tilidine and its metabolites are determined using validated analytical methods (e.g., LC-MS/MS), and pharmacokinetic parameters are calculated.

Visualizations

Metabolic Pathway of Tilidine

Caption: The metabolic conversion of tilidine to nortilidine and bisnortilidine.

Experimental Workflow for In Vitro Metabolism Assay

Caption: A generalized workflow for in vitro studies of tilidine metabolism.

Conclusion

The metabolic activation of tilidine to nortilidine is a well-defined process primarily mediated by CYP3A4 and CYP2C19. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in this area. A thorough understanding of this metabolic pathway is essential for optimizing the clinical use of tilidine, minimizing adverse drug reactions, and designing safer and more effective analgesic therapies.

Beyond the Mu-Opioid Receptor: A Technical Guide to the Molecular Targets of Valoron (Tilidine)

For Immediate Release

Heidelberg, Germany – December 15, 2025 – This technical guide provides a comprehensive overview of the molecular pharmacology of Valoron (tilidine), extending beyond its well-established activity at the mu-opioid receptor (MOR). It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the compound's mechanism of action, driven primarily by its active metabolites, nortilidine (B1222713) and bisnortilidine (B1196192). This document synthesizes available data on non-opioid targets, details relevant experimental methodologies, and visualizes key pathways to facilitate further research and development.

Introduction

Tilidine is a synthetic opioid analgesic that acts as a prodrug.[1][2] Following oral administration, it undergoes rapid first-pass metabolism in the liver and gut to its primary active metabolite, nortilidine, and subsequently to bisnortilidine.[3][4][5] The analgesic efficacy of tilidine is predominantly attributed to nortilidine, a potent mu-opioid receptor agonist.[6][7][8] However, emerging evidence indicates that the pharmacological profile of tilidine's metabolites is more complex, involving interactions with other molecular targets that may contribute to its overall therapeutic and adverse effect profile. This guide focuses on these non-mu-opioid receptor interactions.

Metabolic Pathway of Tilidine

Tilidine is N-demethylated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, to form nortilidine.[2][9] Nortilidine is then further demethylated to the less active metabolite, bisnortilidine.[3][10]

Non-Mu-Opioid Molecular Targets

Research indicates that nortilidine, in addition to its potent mu-opioid activity, interacts with other central nervous system targets. These interactions are enantiomer-specific in some cases and may play a role in the broader pharmacological effects of tilidine.

NMDA Receptor Antagonism

The (1R,2S)-isomer of nortilidine is reported to possess N-methyl-D-aspartate (NMDA) receptor antagonist activity.[11] This interaction is of significant interest as NMDA receptor antagonists can modulate analgesic tolerance and may have independent effects on certain pain states.[12][13]

Monoamine Transporter Inhibition

Nortilidine has been identified as a dopamine (B1211576) reuptake inhibitor.[4] This action would be expected to increase synaptic dopamine concentrations, potentially influencing mood and reward pathways. While direct, high-affinity interactions with serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters have not been definitively quantified in publicly available literature, the potential for serotonergic effects is suggested by clinical observations of serotonin syndrome when tilidine is co-administered with other serotonergic drugs.

Quantitative Data

The following table summarizes the known binding affinities and functional activities of tilidine and its metabolites at various molecular targets. It is important to note that while qualitative interactions with several non-opioid targets have been reported for nortilidine, specific quantitative data (Ki, IC50) for these interactions are not widely available in the peer-reviewed literature.

| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |

| Tilidine | Mu-Opioid Receptor | cAMP Accumulation | Human | - | 11,000 | [8] |

| Nortilidine | Mu-Opioid Receptor | cAMP Accumulation | Human | - | 110 | [8] |

| Delta-Opioid Receptor | cAMP Accumulation | Human | >100,000 | >100,000 | [8] | |

| Kappa-Opioid Receptor | cAMP Accumulation | Human | >100,000 | >100,000 | [8] | |

| (1R,2S)-Nortilidine | NMDA Receptor | - | - | Not Reported | Not Reported | [11] |

| Nortilidine | Dopamine Transporter (DAT) | - | - | Not Reported | Not Reported | [4] |

| Serotonin Transporter (SERT) | - | - | Not Reported | Not Reported | - | |

| Norepinephrine Transporter (NET) | - | - | Not Reported | Not Reported | - | |

| Bisnortilidine | Mu-Opioid Receptor | Radioreceptor Assay | Rat | Less than Nortilidine | - | [6] |

Note: The lack of reported quantitative data for non-opioid targets represents a significant gap in the current understanding of tilidine's pharmacology and highlights an area for future research.

Signaling Pathways

NMDA Receptor Antagonism

As a non-competitive antagonist, the (1R,2S)-isomer of nortilidine is hypothesized to bind within the ion channel of the NMDA receptor, physically blocking the influx of Ca2+ and Na+ ions. This action prevents excessive neuronal excitation and is a mechanism shared by other NMDA antagonists.

Dopamine Transporter (DAT) Inhibition

Nortilidine's inhibition of the dopamine transporter (DAT) blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to assessing the non-opioid activities of tilidine metabolites. These are generalized protocols based on standard practices in the field.

NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., (1R,2S)-nortilidine) for the NMDA receptor ion channel site, often labeled with [3H]MK-801 or [3H]TCP.

Workflow:

Methodology:

-

Membrane Preparation:

-

Homogenize dissected rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine in triplicate: assay buffer, [3H]MK-801 (final concentration ~1-5 nM), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-competitive antagonist (e.g., 10 µM unlabeled MK-801).

-

Initiate the reaction by adding the membrane preparation (20-50 µg protein).

-

Incubate for 60 minutes at room temperature.

-

-

Filtration and Quantification:

-

Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Wash filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 value by non-linear regression of the competition binding data.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Transporter (DAT) Uptake Inhibition Assay

This functional assay measures the ability of a test compound (e.g., nortilidine) to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Workflow:

Methodology:

-

Cell Culture:

-

Culture cells stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells, in appropriate media.

-

Plate the cells in a 96-well plate to be confluent on the day of the assay.

-

-

Uptake Assay:

-

Wash the cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes at 37°C.

-

Initiate dopamine uptake by adding [3H]Dopamine (final concentration ~10-20 nM).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

-

Lyse the cells with a suitable lysis buffer.

-

-

Quantification and Analysis:

-

Measure the radioactivity in the cell lysate using a liquid scintillation counter.

-

Determine the IC50 value, the concentration of the test compound that causes a 50% reduction in dopamine uptake compared to the vehicle control.

-

Conclusion and Future Directions

While the primary analgesic effects of Valoron (tilidine) are mediated by the potent mu-opioid receptor agonism of its metabolite nortilidine, there is evidence suggesting a more complex pharmacological profile. The NMDA receptor antagonism and dopamine reuptake inhibition by nortilidine represent key areas for further investigation. The lack of robust quantitative data for these non-opioid interactions is a critical knowledge gap. Future research should focus on:

-

Quantitative Receptor Profiling: Conducting comprehensive binding and functional assays to determine the Ki and IC50 values of nortilidine and bisnortilidine at a wide range of CNS targets, including all monoamine transporters and glutamate receptors.

-

Enantiomer-Specific Activity: Separating and testing the individual enantiomers of nortilidine to delineate their specific contributions to the overall pharmacological profile.

-

In Vivo Correlation: Designing preclinical studies to understand how these non-opioid activities translate to in vivo effects on analgesia, tolerance, and adverse events.

A more complete understanding of these secondary targets will be instrumental in optimizing the therapeutic use of tilidine and in the development of future analgesics with improved efficacy and safety profiles.

References

- 1. Tilidine - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of tilidine and metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pre-systemic elimination of tilidine: localization and consequences for the formation of the active metabolite nortilidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The opiate-like action of tilidine is mediated by metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tilidine Hydrochloride? [synapse.patsnap.com]

- 7. Actions of tilidine and nortilidine on cloned opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro metabolism of the opioid tilidine and interaction of tilidine and nortilidine with CYP3A4, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nortilidine | C16H21NO2 | CID 162321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Opioids and non-opioid enantiomers selectively attenuate N-methyl-D-aspartate neurotoxicity on cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Opioid-NMDA receptor interactions may clarify conditioned (associative) components of opioid analgesic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Synthetic Analgesic: A Technical Guide to the Historical Development and First-in-Human Studies of Tilidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical development and initial clinical evaluation of Tilidine, a synthetic opioid analgesic. From its origins in post-war Germany to its first applications in human subjects, this document provides a comprehensive overview of the key milestones, scientific investigations, and foundational data that established Tilidine's place in the pharmacopeia. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's early history.

Historical Development and Discovery

Tilidine hydrochloride, a synthetic opioid analgesic, was first developed in Germany in the late 1960s by the pharmaceutical company Gödecke, and was introduced to the market as Valoron® in 1970.[1][2] Its development was part of a broader effort in the mid-20th century to synthesize new analgesic compounds with improved efficacy and safety profiles compared to existing opioids.

The chemical synthesis of Tilidine is noteworthy for its utilization of a Diels-Alder reaction, a powerful method in organic chemistry for forming cyclic compounds. This elegant synthetic route contributed to the feasibility of its production.

A pivotal discovery in the early pharmacological assessment of Tilidine was its nature as a prodrug.[1] Initial studies revealed that Tilidine itself possesses only weak opioid activity. Its analgesic effects are primarily mediated by its active metabolites, nortilidine (B1222713) and, to a lesser extent, bisnortilidine, which are formed through metabolism in the liver.[1] This metabolic activation is a key feature of Tilidine's pharmacokinetic and pharmacodynamic profile.

To mitigate the risk of abuse, a common concern with opioid analgesics, Tilidine was later formulated in a fixed combination with the opioid antagonist naloxone (B1662785).[1] The rationale behind this combination is that when taken orally as intended, naloxone undergoes extensive first-pass metabolism in the liver, rendering it largely inactive. However, if the formulation is tampered with for intravenous abuse, the naloxone becomes bioavailable and antagonizes the euphoric effects of the Tilidine, acting as a deterrent.[1]

Preclinical Pharmacology

Prior to its introduction in humans, Tilidine underwent a series of preclinical studies to characterize its pharmacological and toxicological properties. These foundational experiments in animal models were crucial for establishing the compound's mechanism of action, analgesic efficacy, and initial safety profile.

Mechanism of Action

Early preclinical research elucidated that the analgesic activity of Tilidine is not due to the parent compound itself, but rather its metabolites. The primary active metabolite, nortilidine, and the secondary active metabolite, bisnortilidine, were found to be responsible for the opioid effects. These metabolites exert their action by binding to and activating mu-opioid receptors in the central nervous system, leading to the modulation of pain perception.[3] The parent drug, Tilidine, has a low affinity for these receptors.

dot

Animal Studies

While specific details of the initial animal studies are not extensively available in readily accessible literature, subsequent research has referenced these early findings. Animal models were used to demonstrate the analgesic efficacy of Tilidine and to assess its dependence potential. Studies in animals indicated a lower potential for abuse compared to morphine, particularly with parenteral administration.[4]

First-in-Human Studies and Early Clinical Evaluation

The first clinical evaluations of Tilidine took place in the early 1970s, following its introduction to the German market. These initial studies aimed to establish the safety, tolerability, and analgesic efficacy of Tilidine in human subjects. While detailed protocols of the very first Phase 1 studies in healthy volunteers are not available in the public domain, several early clinical trials in patients provide valuable insights into its initial human use.

Early Clinical Trials in Patients

One of the earliest reported clinical evaluations, published in 1975, investigated the use of a 50 mg sublingual dose of Tilidine for immediate analgesia in 30 patients with acute pain, primarily from hand or head injuries.[5] The study reported a rapid onset of action, with 25 of the 30 patients achieving complete pain relief within 6 minutes.[5] This study concluded that sublingual Tilidine was a potent analgesic with a swift onset of action.[5]

A 1977 double-blind study compared the analgesic efficacy of Tilidine with pethidine (meperidine) for pain associated with gastrointestinal endoscopies and liver biopsies. This study provided further evidence for Tilidine's analgesic properties in a controlled setting.

The common adverse effects observed in these early studies were consistent with those of other opioids and included transient nausea and vomiting, dizziness, drowsiness, fatigue, headache, and nervousness.

Pharmacokinetic Profile in Humans

Subsequent pharmacokinetic studies in healthy volunteers provided a more detailed understanding of Tilidine's behavior in the human body. These studies confirmed its rapid absorption following oral administration and its significant first-pass metabolism.[1]

Table 1: Summary of Key Pharmacokinetic Parameters of Tilidine and Nortilidine in Humans

| Parameter | Tilidine | Nortilidine (Active Metabolite) |

| Bioavailability (Oral) | ~6% | ~99% |

| Time to Peak Plasma Concentration (Tmax) | 25-50 minutes | Not explicitly stated |

| Elimination Half-life | Not explicitly stated | 3-5 hours |

| Metabolism | Extensive first-pass hepatic metabolism | Further metabolism |

| Excretion | Primarily renal (90%) | Primarily renal |

Note: The data presented are compiled from various sources and may not represent a single definitive study. The bioavailability of nortilidine refers to its systemic availability after the metabolism of the parent drug.

Experimental Protocols (Illustrative)

While the exact protocols from the very first-in-human studies are not available, the following represents an illustrative experimental workflow for a first-in-human, single-ascending dose study, based on modern standards and the known properties of Tilidine.

dot

Conclusion